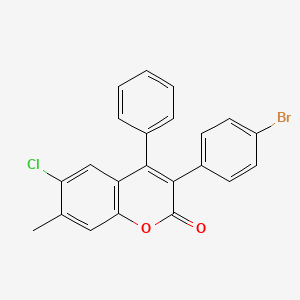

3-(4-Bromophenyl)-6-chloro-7-methyl-4-phenylchromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For example, methacrylate oligomers derived from a key intermediate in the synthesis of heterocyclic liquid crystals were synthesized by free radical polymerization of the corresponding monomers . Another method involves the condensation of bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis of the nitrile with sodium hydroxide .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like X-ray diffraction . These techniques allow for the determination of the exact spatial arrangement of atoms in the molecule.Chemical Reactions Analysis

The chemical reactions involving similar compounds are diverse. For instance, 4-Bromophenylacetic acid can undergo various reactions such as Fischer esterification, refluxing it with methanol acidified with sulfuric acid .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 4-Bromophenylacetic acid is a white solid with a honey-like odor and a melting point of 118 °C .Scientific Research Applications

Potential Research Applications of Structurally Similar Compounds

Environmental Toxicology and Pollution Studies

Compounds with bromophenyl groups, such as 2,4,6-Tribromophenol, have been extensively studied for their environmental concentrations, toxicology, and impact on ecosystems and human health (Koch & Sures, 2018). These studies are crucial for understanding the fate and behavior of halogenated compounds in the environment and assessing their potential risks.

Pharmacological and Biological Effects

Research on compounds like Chlorogenic Acid (CGA) explores their various practical, biological, and pharmacological effects, including antioxidant, anti-inflammatory, and cardioprotective activities (Naveed et al., 2018). This reflects a broader interest in the potential therapeutic uses of phenolic compounds and their mechanisms of action.

Analytical and Synthetic Chemistry

Studies on the synthesis and applications of phosphonic acids highlight the importance of structural analogs in designing bioactive molecules, functional materials, and analytical reagents (Sevrain et al., 2017). Such research is fundamental for developing new drugs, materials, and chemical analysis methods.

Fluorescent Chemosensors

The development of fluorescent chemosensors based on specific molecular frameworks, like 4-methyl-2,6-diformylphenol, for detecting metal ions and other analytes is an area of active research (Roy, 2021). This demonstrates the utility of phenolic and related compounds in environmental monitoring, medical diagnostics, and chemical sensing technologies.

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

3-(4-bromophenyl)-6-chloro-7-methyl-4-phenylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14BrClO2/c1-13-11-19-17(12-18(13)24)20(14-5-3-2-4-6-14)21(22(25)26-19)15-7-9-16(23)10-8-15/h2-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFFZHMVBKFGGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)C(=C(C(=O)O2)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14BrClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2734505.png)

![(E)-4-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylamino]-4-oxobut-2-enoic acid](/img/structure/B2734506.png)

![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2734511.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2734513.png)

![3-(4-(isopentyloxy)-3-methoxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2734516.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2734518.png)